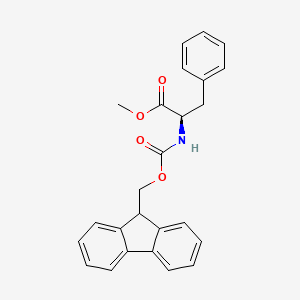

Fmoc-d-phenylalanine methyl ester

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-29-24(27)23(15-17-9-3-2-4-10-17)26-25(28)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,26,28)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGMBIUELOORLU-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Amino Acid Derivatives and Protecting Groups

Amino acids are the fundamental units of proteins, and their derivatives are amino acids that have been chemically modified. Fmoc-D-phenylalanine methyl ester is one such derivative, distinguished by the presence of an Fmoc group attached to the nitrogen of the amino group and a methyl ester at the carboxylic acid end. cymitquimica.comontosight.ai

The fluorenylmethyloxycarbonyl (Fmoc) group is a crucial component, functioning as a temporary shield for the amino group of the D-phenylalanine. wikipedia.org In the intricate process of building larger molecules like peptides, it is essential to control which parts of the building blocks react and in what sequence. The Fmoc group prevents the amino group from undergoing unwanted reactions. numberanalytics.comfiveable.me A key advantage of the Fmoc group is that it is base-labile, meaning it can be removed under mild basic conditions, typically using a reagent like piperidine (B6355638). wikipedia.orgtotal-synthesis.com This selective removal is a cornerstone of the widely used Fmoc solid-phase peptide synthesis (SPPS) strategy. wikipedia.orgnih.gov The stability of the Fmoc group under acidic conditions allows for the use of acid-labile protecting groups on other parts of the molecule, providing a high degree of control over the synthetic process.

The methyl ester modification at the other end of the molecule serves to protect the carboxylic acid group. This prevents it from reacting out of turn during a multi-step synthesis.

Significance in Synthetic Organic Chemistry and Chemical Biology

The unique structural features of Fmoc-D-phenylalanine methyl ester make it a highly valuable tool for chemists. In synthetic organic chemistry, its primary application lies in peptide synthesis. numberanalytics.comchemimpex.com The D-configuration of the phenylalanine is of particular interest. Most naturally occurring amino acids are in the L-configuration. The incorporation of D-amino acids into peptides can increase their resistance to enzymatic degradation by proteases, which are enzymes that break down proteins. researchgate.net This enhanced stability is a highly desirable trait for therapeutic peptides. cymitquimica.com

In the field of chemical biology, this compound is used to create modified peptides that can serve as probes to study biological processes. chemimpex.com For instance, the introduction of D-amino acids can influence the three-dimensional structure (conformation) of a peptide, which in turn can affect how it binds to biological targets like receptors. cymitquimica.com The presence of the N-methyl group can also enhance the lipophilicity of the resulting peptide, potentially improving its ability to cross cell membranes. cymitquimica.comasianpubs.org

Role As a Key Building Block in Advanced Chemical Synthesis

Strategies for the Preparation of D-Phenylalanine Methyl Ester

The initial step in the synthesis of this compound is the conversion of D-phenylalanine to its corresponding methyl ester. This transformation is essential to block the carboxylic acid functionality and prevent its interference in the subsequent Fmoc protection step.

Esterification of D-Phenylalanine Carboxylic Acid (e.g., using Trimethylchlorosilane with Methanol)

A convenient and widely used method for the esterification of amino acids is the reaction with an alcohol in the presence of an acid catalyst. nih.govresearchgate.net For the preparation of D-phenylalanine methyl ester, a common and efficient procedure involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727). nih.govresearchgate.netresearchgate.net In this reaction, TMSCl reacts with methanol to generate anhydrous hydrochloric acid in situ, which then catalyzes the esterification of the carboxylic acid group of D-phenylalanine. nih.gov The reaction is typically carried out by suspending D-phenylalanine in methanol and then adding TMSCl at room temperature. nih.govresearchgate.net The progress of the reaction can be monitored by thin-layer chromatography (TLC) until all the starting amino acid has been consumed. nih.gov The product is obtained as the hydrochloride salt of D-phenylalanine methyl ester, which is then typically neutralized in a subsequent work-up step. nih.gov

Optimization of Reaction Conditions for Yield and Purity

To achieve high yields and purity of D-phenylalanine methyl ester, optimization of the reaction conditions is crucial. Key parameters that can be adjusted include the reaction temperature, time, and the stoichiometry of the reagents. While the esterification using TMSCl and methanol proceeds efficiently at room temperature, gentle heating can be employed to accelerate the reaction, although care must be taken to avoid potential side reactions or degradation of the product. nih.govd-nb.info The reaction time is monitored to ensure complete conversion of the starting material. nih.gov Furthermore, the work-up procedure, which involves the removal of excess solvent and neutralization of the hydrochloride salt, is optimized to maximize the recovery of the pure product. nih.govprepchem.com

Introduction of the Fmoc Protecting Group

Once D-phenylalanine methyl ester has been synthesized, the next step is the protection of the α-amino group with the Fmoc group. This protecting group is stable under a variety of reaction conditions but can be easily removed with a mild base, making it ideal for solid-phase peptide synthesis (SPPS). peptide.comchemimpex.com

N-α-Fmoc Protection Protocols

The most common method for the introduction of the Fmoc group is the Schotten-Baumann reaction, which involves the reaction of the amino group with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. researchgate.net A typical procedure involves dissolving D-phenylalanine methyl ester in an aqueous solution of a weak base, such as sodium bicarbonate, and then adding a solution of Fmoc-Cl in an organic solvent like dioxane or acetone. acs.org The reaction is usually carried out at a low temperature (0-5 °C) to control the reactivity of Fmoc-Cl and minimize side reactions. acs.org The progress of the reaction is monitored by TLC, and upon completion, the this compound is isolated by extraction and purified by crystallization or chromatography. acs.org

Minimization of Side Reactions during Fmoc Introduction (e.g., Amino Acid Oligomerization)

A significant side reaction during the Fmoc protection of amino acids is the formation of oligomers, where the activated Fmoc-amino acid reacts with another molecule of the free amino acid. peptide.com To suppress this side reaction, several strategies can be employed. A key technique is the slow, portion-wise addition of the Fmoc-Cl reagent to the reaction mixture. This maintains a low concentration of the highly reactive acylating agent, favoring the desired N-protection over oligomerization. researchgate.net Maintaining a low reaction temperature is also critical for controlling the reaction rate and minimizing the formation of di- and tripeptide impurities. acs.org Furthermore, using a slight excess of the amino acid ester relative to Fmoc-Cl can help ensure that the protecting group is the limiting reactant. researchgate.net

Synthesis of Modified Fmoc-D-Phenylalanine Derivatives

The synthesis of modified Fmoc-D-phenylalanine derivatives allows for the incorporation of diverse functionalities into peptides, enabling the exploration of structure-activity relationships and the development of novel peptide-based therapeutics. nih.govdovepress.com These modifications are typically introduced on the phenyl ring of the phenylalanine side chain.

The general strategy involves starting with a commercially available or synthetically prepared modified D-phenylalanine. beilstein-journals.orgacs.org This modified amino acid is then subjected to the same two-step sequence of esterification followed by Fmoc protection as described for the parent D-phenylalanine. dovepress.com For instance, the synthesis of Fmoc-D-(4-nitrophenyl)alanine methyl ester would begin with the esterification of D-4-nitrophenylalanine, followed by the introduction of the Fmoc group. nih.gov The reaction conditions for each step may require optimization depending on the specific substituent on the phenyl ring to ensure high yields and purity of the final product. beilstein-journals.org

N-α-Fmoc-N-α-methyl-D-phenylalanine Synthesis

N-methylated amino acids are valuable components in medicinal chemistry, known for enhancing properties such as membrane permeability, conformational rigidity, and stability against proteolysis when incorporated into peptides. asianpubs.org The synthesis of N-α-Fmoc-N-α-methyl-D-phenylalanine is a key process for its use in solid-phase peptide synthesis (SPPS). chemimpex.comcymitquimica.com

One of the most prevalent strategies for N-methylation involves the formation of an intermediate oxazolidinone. asianpubs.org Another effective approach is the Fukuyama amine synthesis. This method can be applied to prepare Fmoc N-methyl amino acids directly on a solid phase. asianpubs.org A typical synthesis starts from L-phenylalanine methyl ester hydrochloride, which is first protected with a 2-nitrobenzenesulfonyl (Ns) group. The resulting Ns-protected ester is then methylated on the nitrogen atom using Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) with methanol as the methyl source. Subsequent removal of the Ns group followed by the introduction of the Fmoc group yields the desired N-α-Fmoc-N-α-methyl-phenylalanine. asianpubs.org

Alternative protocols for N-methylation of amino acid esters include direct alkylation using reagents like dimethyl sulfate (B86663) in the presence of a base. asianpubs.org For instance, N-Cbz-L-phenylalanine methyl ester can be methylated with methyl iodide and silver oxide in DMF. asianpubs.org The choice of method often depends on the desired scale and the compatibility with other functional groups present in the molecule.

Table 1: Comparison of N-Methylation Strategies

| Method | Key Reagents | Phase | Notes |

|---|---|---|---|

| Fukuyama Amine Synthesis | 2-Nitrobenzenesulfonyl chloride, CH3OH, PPh3, DEAD | Solid or Solution | Allows for direct preparation of Fmoc N-methyl amino acids on solid phase. asianpubs.org |

| Oxazolidinone Intermediate | Formaldehyde (to form oxazolidinone), Et3SiH/TFA (reductive cleavage) | Solution | A widely used strategy for N-methyl amino acid synthesis. asianpubs.org |

Phosphonodifluoromethylated Phenylalanine Derivatives (e.g., N-α-Fmoc-4-(Phosphonodifluoromethyl)-L-phenylalanine)

Phosphonodifluoromethylated phenylalanine derivatives, such as N-α-Fmoc-4-(phosphonodifluoromethyl)-L-phenylalanine (Fmoc-L-Phe(pCF2)-OH), serve as important, hydrolytically stable mimics of phosphotyrosine. nih.govacs.org These mimics are instrumental in studying signal transduction processes involving protein-tyrosine phosphatases (PTPs). nih.gov

An efficient synthesis for these derivatives has been developed to provide the necessary building blocks for peptide synthesis. acs.org The synthesis often involves the coupling of a protected iodoalanine derivative with a suitable aromatic partner. For example, a palladium-catalyzed cross-coupling reaction between an organozinc iodide and an aryl halide provides a direct route to the protected fluorinated phenylalanine analogue. nih.gov

Table 2: Key Steps in the Synthesis of N-α-Fmoc-4-(Phosphonodifluoromethyl)-L-phenylalanine

| Step | Description | Purpose |

|---|---|---|

| Aryl Halide Preparation | Synthesis of an appropriately substituted aryl halide containing the phosphonodifluoromethyl group. | To create the side-chain precursor. |

| Cross-Coupling | Palladium-catalyzed coupling (e.g., Negishi coupling) of the aryl halide with a protected iodoalanine zinc homoenolate. | To form the carbon-carbon bond and create the phenylalanine backbone. nih.govbeilstein-journals.org |

| Deprotection/Protection | Selective removal of temporary protecting groups and introduction of the Fmoc group. | To yield the final, ready-to-use amino acid for SPPS. acs.org |

Fluorinated Phenylalanine Derivatives

The incorporation of fluorinated phenylalanine derivatives into peptides can significantly alter their biophysical, chemical, and biological properties, often leading to enhanced protein stability and modified enzymatic activity. nih.govresearchgate.net A variety of synthetic methods exist to introduce fluorine atoms onto the aromatic ring of phenylalanine.

One common approach is the alkylation of a chiral auxiliary. For example, the Schöllkopf reagent can be alkylated with fluorinated benzyl (B1604629) bromides. Subsequent hydrolysis and Boc protection, followed by ester hydrolysis, yield the desired Boc-protected fluorinated amino acids. nih.govbeilstein-journals.org To obtain the Fmoc-protected version, a one-pot double alkylation of a different chiral auxiliary with fluorinated benzyl iodides can be performed. After removal of the auxiliary, treatment with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) gives the N-protected fluorinated phenylalanine derivatives in high yields. nih.govresearchgate.net

Other methods include:

Negishi cross-coupling: A palladium-catalyzed reaction between an organozinc iodide of a protected iodoalanine and a fluorinated aryl halide. nih.gov

Erlenmeyer azalactone synthesis: A multi-component reaction involving a fluorinated benzaldehyde, acetylglycine, and acetic anhydride, followed by hydrolysis and hydrogenation. nih.gov

Transamination reactions: Using pyridoxamine (B1203002) analogues to convert fluorinated phenylpyruvic acids into the corresponding amino acids. beilstein-journals.org

Table 3: Selected Synthetic Routes for Fluorinated Phenylalanine Derivatives

| Method | Starting Materials | Key Features |

|---|---|---|

| Chiral Auxiliary Alkylation | Chiral auxiliary (e.g., Schöllkopf reagent), fluorinated benzyl halide | Provides stereocontrol; subsequent Fmoc protection is required. nih.govbeilstein-journals.orgresearchgate.net |

| Negishi Cross-Coupling | Protected iodoalanine, fluorinated aryl halide, Pd(0) catalyst | Direct method for preparing protected fluorinated analogues. nih.gov |

α-Methylated Phenylalanine Derivatives for Dipeptide Synthesis

α-Methylated amino acids, such as Fmoc-α-methyl-D-phenylalanine, are valuable building blocks in peptide chemistry. chemimpex.com The α-methyl group provides conformational constraints and increased resistance to enzymatic degradation. These derivatives are particularly useful in the synthesis of dipeptides, which can possess their own biological activities or serve as intermediates for larger peptides. asm.orgresearchgate.net

The synthesis of dipeptides often involves the coupling of an N-protected amino acid with an amino acid ester. nih.govacs.org For example, a masked acyl cyanide (MAC) can be added to an N-Boc-aldimine in a catalyzed, enantioselective reaction. The resulting adduct can then be unmasked and coupled directly with an amino acid methyl ester, such as phenylalanine methyl ester, to form a dipeptide with high yield and minimal epimerization. nih.govacs.org

Enzymatic methods also provide a route to dipeptide synthesis. Aminopeptidases can catalyze the formation of a peptide bond between a free amino acid (acyl donor) and an amino acid methyl ester (acyl acceptor) in organic solvents like methanol. asm.org For instance, an aminopeptidase (B13392206) from Streptomyces septatus TH-2 has been shown to synthesize phenylalanyl-phenylalanine methyl ester from free phenylalanine and phenylalanine methyl ester. asm.org

Table 4: Approaches to Dipeptide Synthesis Using Phenylalanine Derivatives

| Method | Coupling Partners | Key Conditions/Reagents |

|---|---|---|

| Masked Acyl Cyanide (MAC) Chemistry | MAC adduct, Amino acid methyl ester | Cinchona alkaloid catalyst, low temperature (-45 °C). nih.govacs.org |

| Enzymatic Synthesis | Free amino acid, Amino acid methyl ester | Aminopeptidase, 98% methanol. asm.org |

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing synthetic peptides, and the Fmoc strategy is a cornerstone of this technique. nih.govresearchgate.net Fmoc-D-phenylalanine derivatives are integral to this process, allowing for the incorporation of this non-natural amino acid into a growing peptide chain anchored to a solid support. chemimpex.comsigmaaldrich.com

In Fmoc-SPPS, amino acids are added sequentially to a growing peptide chain on a resin support. The Nα-amino group is temporarily protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while side chains are protected by acid-labile groups. nih.gov Fmoc-D-phenylalanine, typically as the carboxylic acid (Fmoc-D-Phe-OH), serves as a standard building block. sigmaaldrich.com Its methyl ester counterpart, this compound, is primarily used in solution-phase synthesis but can be hydrolyzed to the free acid for use in SPPS. mdpi.com This hydrolysis is a necessary step since SPPS relies on the activation of the free carboxylic acid for coupling. mdpi.com

Beyond the standard form, modified versions of Fmoc-D-phenylalanine are crucial for creating peptidomimetics with enhanced properties. For instance, N-methylation of the peptide backbone, using building blocks like Fmoc-N-methyl-D-phenylalanine, can increase a peptide's lipophilicity and influence its conformation and biological activity. cymitquimica.comresearchgate.net Another modification, α-methylation (e.g., Fmoc-α-methyl-D-phenylalanine), can enhance the stability and solubility of the resulting peptides. chemimpex.com These modified building blocks are essential tools for developing novel therapeutics and bioactive peptides. chemimpex.comsigmaaldrich.com

The efficiency of peptide chain elongation is determined by the completeness of the coupling and deprotection steps. The incorporation of Fmoc-D-phenylalanine can proceed smoothly using standard coupling reagents. However, sterically hindered derivatives, such as N-methylated amino acids, present significant challenges. researchgate.netscielo.org.mx The coupling of these bulky residues is often slow and inefficient, leading to low yields and the formation of deletion sequences. researchgate.net

To overcome these challenges, several strategies have been developed:

Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling reactions, reducing reaction times and improving yields for sterically hindered residues. researchgate.net

Advanced Coupling Reagents: The use of more potent coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a base like DIEA (N,N-Diisopropylethylamine), is often necessary to drive the reaction to completion. ub.edu

The ultimate yield and purity of a synthetic peptide are contingent on the efficiency of each coupling and deprotection cycle. The use of high-quality Fmoc-amino acid building blocks is paramount, as impurities such as Fmoc-β-Ala-OH or dipeptides can be incorporated into the growing chain, complicating purification. nih.gov

Strategies that improve the efficiency of Fmoc deprotection and coupling directly contribute to higher peptide yield and purity. For example, optimized deprotection cocktails, such as those containing DBU and piperazine (B1678402), can accelerate Fmoc removal and minimize the occurrence of deletion sequences that arise from incomplete deprotection. lookchem.comrsc.org Similarly, employing optimized coupling conditions for challenging residues prevents failed sequences and increases the amount of the desired full-length peptide. researchgate.net The introduction of modifications like α-methylation has been reported to enhance the stability and solubility of the peptide, which can facilitate purification and lead to higher recovery of the pure product. chemimpex.com

Fmoc Deprotection Strategies and Challenges

The removal of the Nα-Fmoc protecting group is a critical step in each cycle of SPPS. This deprotection must be rapid, complete, and free of side reactions to ensure the synthesis of a high-quality peptide. nih.gov

The standard and most widely used method for Fmoc group removal involves treatment with a solution of a secondary amine base, typically 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.netrsc.org The deprotection proceeds via a two-step β-elimination mechanism. First, the base abstracts the acidic proton on the C9 position of the fluorene (B118485) ring system. This is followed by elimination, which liberates the free amine of the peptide and the highly reactive dibenzofulvene (DBF) intermediate. nih.govresearchgate.net The excess piperidine in the reaction mixture then acts as a scavenger, trapping the DBF to form a stable and soluble adduct that is easily washed away. scielo.org.mxresearchgate.net

While effective, this conventional method has challenges. Incomplete deprotection can occur due to peptide aggregation or steric hindrance, leading to deletion sequences. scielo.org.mxiris-biotech.de Furthermore, prolonged exposure to piperidine can cause side reactions, most notably the formation of aspartimide when an aspartic acid residue is present in the peptide chain. nih.govnih.gov

Table 1: Conventional Piperidine-Based Fmoc Deprotection Conditions

| Reagent Composition | Solvent | Typical Time | Reference |

|---|---|---|---|

| 20% Piperidine | DMF | 10 min | researchgate.netspringernature.com |

| 55% Piperidine | DMF | 20 min | researchgate.netspringernature.com |

| 23% Piperidine | NMP | 10 min | researchgate.netspringernature.com |

| 30% Piperidine | Toluene-DMF (1:1) | 11 min | researchgate.netspringernature.com |

To address the limitations of piperidine and improve the efficiency of Fmoc deprotection, alternative reagents and conditions have been developed. A notable example is the use of a combination of a non-nucleophilic strong base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), with a nucleophilic scavenger like piperazine, often in N-methyl-2-pyrrolidone (NMP). lookchem.comacs.orgnih.gov

This combination offers several advantages:

Increased Speed: The strong basicity of DBU accelerates the initial proton abstraction, leading to significantly faster deprotection kinetics. A solution of 5% piperazine with 2% DBU can achieve complete Fmoc removal in under a minute, rivaling or even exceeding the speed of 20% piperidine. lookchem.comrsc.org

Reduced Side Reactions: The rapid and highly efficient deprotection minimizes the peptide's exposure time to basic conditions, which can suppress side reactions. Studies have shown that using a 2% DBU/5% piperazine/NMP solution drastically reduces the formation of diketopiperazine (DKP), a common side reaction that leads to peptide chain truncation. acs.orgnih.govacs.org

Improved Purity: By ensuring complete Fmoc removal in every cycle, this optimized strategy significantly reduces the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby improving the purity of the crude product. lookchem.comrsc.org

Table 2: Kinetic Comparison of Fmoc Deprotection Reagents

| Deprotection Solution | Half-life (t1/2) in seconds | Reference |

|---|---|---|

| 20% Piperidine in DMF | 7 | lookchem.com |

| 5% Piperazine in DMF | 40 | lookchem.com |

| 5% Piperazine + 0.5% DBU in DMF | 12 | lookchem.com |

| 5% Piperazine + 1% DBU in DMF | 7 | lookchem.com |

| 5% Piperazine + 2% DBU in DMF | 4 | lookchem.com |

These optimized methods provide a safer and more effective alternative to conventional piperidine-based deprotection, particularly for the synthesis of long or "difficult" peptide sequences. rsc.org

Mitigation of Undesired Side Reactions in Fmoc Chemistry

Aspartimide formation is a significant side reaction that can occur in peptides containing aspartic acid residues. nih.govphenomenex.com It is initiated by the nucleophilic attack of the backbone amide nitrogen on the side-chain carboxyl group of the aspartic acid, forming a five-membered succinimide (B58015) ring. oup.com This process is particularly favored in sequences where aspartic acid is followed by amino acids with small side chains, such as glycine. The resulting aspartimide can then be hydrolyzed to a mixture of α- and β-aspartyl peptides, and can also lead to epimerization at the α-carbon of the aspartic acid. phenomenex.comoup.com

Several strategies have been developed to suppress aspartimide formation. One common approach is to use sterically hindered protecting groups for the aspartic acid side chain, which physically block the formation of the succinimide ring. oup.com Another strategy involves the addition of acidic modifiers, such as hydroxybenzotriazole (B1436442) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma), to the piperidine deprotection solution. phenomenex.com These acidic additives can reduce the basicity of the medium, thereby slowing down the rate of aspartimide formation.

More recently, novel protecting groups have been introduced to combat this side reaction. For instance, the use of a hydrazide as a protecting group for the carboxylic acid has been shown to effectively reduce aspartimide formation, even under microwave conditions. nih.gov Another innovative approach is the use of a cyanosulfurylide (CSY) protecting group, which has been reported to completely suppress aspartimide formation.

Table 2: Strategies to Mitigate Aspartimide Formation A summary of common methods employed to reduce aspartimide-related impurities.

| Strategy | Mechanism | Example |

| Steric Hindrance | Bulky side-chain protecting groups block cyclization. | Use of β-trialkylmethyl esters for Asp side chain. |

| Acidic Additives | Reduces the basicity of the deprotection solution. | Addition of HOBt or Oxyma to piperidine solution. phenomenex.com |

| Novel Protecting Groups | Alternative protecting groups that are less prone to cyclization. | Hydrazide or cyanosulfurylide (CSY) protection of the Asp side chain. nih.gov |

| Dipeptide Building Blocks | Masks the susceptible amide bond. | Use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH. |

Diketopiperazine (DKP) formation is another common side reaction in solid-phase peptide synthesis (SPPS), particularly when synthesizing dipeptides on the resin. It occurs when the deprotected N-terminal amino group of a dipeptide attacks the ester linkage to the resin, leading to the cleavage of the dipeptide from the support in the form of a cyclic dipeptide. This side reaction is highly sequence-dependent, with secondary amino acids like proline being particularly prone to inducing DKP formation.

To control DKP formation, several strategies have been developed. One effective method is to use a less nucleophilic base for Fmoc deprotection. Research has shown that replacing the standard 20% piperidine/DMF solution with a mixture of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) can drastically reduce DKP formation. The use of sterically hindered resins, such as 2-chlorotrityl chloride (CTC) resin, can also help to minimize this side reaction by making the ester linkage less accessible. Furthermore, the use of pre-formed dipeptide building blocks can bypass the susceptible dipeptide stage on the resin altogether.

Table 3: Comparison of Fmoc Deprotection Reagents on DKP Formation Data based on studies investigating alternative Fmoc removal strategies.

| Deprotection Reagent | Solvent | DKP Formation (%) |

| 20% Piperidine | DMF | 13.8 |

| 5% Piperidine | DMF | 12.2 |

| 5% Piperazine | DMF | <4 |

| 5% Piperazine | NMP | <4 |

| 2% DBU / 5% Piperazine | NMP | Significantly Reduced |

This table highlights the significant reduction in DKP formation when using piperazine-based deprotection solutions compared to the standard piperidine/DMF method.

The purity of the starting materials, including the Fmoc-protected amino acids, is crucial for the successful synthesis of high-quality peptides. sigmaaldrich.com Contamination of Fmoc-amino acids with impurities such as free amino acids or acetic acid can lead to significant problems during SPPS. sigmaaldrich.comnih.gov

Free amino acid contamination in a batch of Fmoc-protected amino acid can lead to the insertion of multiple copies of that amino acid into the growing peptide chain. This occurs because the free amino acid can compete with the intended Fmoc-protected amino acid during the coupling step. ajpamc.com Furthermore, the presence of free amine can promote the autocatalytic cleavage of the Fmoc group during storage of the Fmoc-amino acid derivative.

To manage this issue, it is essential to use high-purity Fmoc-amino acids with a very low content of free amino acids. sigmaaldrich.com Suppliers of high-quality Fmoc-amino acids typically provide a certificate of analysis that specifies the level of free amino acid contamination, often determined by a quantitative method such as gas chromatography (GC). sigmaaldrich.comnih.gov For critical applications, it may be necessary to purify the Fmoc-amino acid prior to use to remove any residual free amino acid. ajpamc.com

Advanced Analytical Methodologies for Purity and Stereochemical Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography stands as the cornerstone for the analytical assessment of Fmoc-D-phenylalanine methyl ester, offering powerful tools for both qualitative and quantitative analysis. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-performance liquid chromatography (UPLC), are indispensable for determining purity and monitoring reaction progress.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

The enantiomeric purity of this compound is a critical quality attribute. Chiral HPLC is the gold standard for accurately quantifying the enantiomeric excess (e.e.) of the desired D-enantiomer and detecting any trace amounts of the L-enantiomer. The success of this technique hinges on the selection of an appropriate chiral stationary phase (CSP) that can effectively differentiate between the two enantiomers.

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have demonstrated exceptional performance in the enantioseparation of N-protected amino acids and their esters. researchgate.netscispace.commdpi.com Amylose-derived CSPs, such as those with tris(3,5-dimethylphenylcarbamate) or other carbamate (B1207046) derivatives coated or immobilized on a silica (B1680970) support, are widely used. researchgate.netmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the stationary phase, leading to different retention times for the enantiomers.

Research has shown that the enantiomer separation of α-amino acid esters as N-Fmoc derivatives is often superior to that of the corresponding acids on certain amylose-based CSPs. researchgate.net For instance, a study utilizing amylose-derived CSPs successfully resolved the enantiomers of various Fmoc-amino acid esters, highlighting the utility of these phases for determining enantiomeric purity. researchgate.net

Table 1: Representative Chiral HPLC Conditions for Enantiomeric Purity

| Parameter | Condition |

| Column | Amylose-derived Chiral Stationary Phase (e.g., Chiralpak® AD-H) |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 95:5 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm or 262 nm |

| Temperature | Ambient |

Note: The exact conditions may vary depending on the specific column and instrumentation used.

The fluorenylmethoxycarbonyl (Fmoc) protecting group possesses strong chromophoric and fluorophoric properties, making both UV and fluorescence detection highly suitable for the analysis of this compound. researchgate.netresearchgate.netnih.gov UV detection is commonly performed at wavelengths around 254 nm, 262 nm, or 269 nm, where the fluorenyl group exhibits significant absorbance. researchgate.netnih.gov

Fluorescence detection offers enhanced sensitivity and selectivity, which is particularly advantageous for detecting trace-level enantiomeric impurities. researchgate.netwiley.comresearchgate.net The excitation wavelength is typically set around 260-265 nm, with emission monitored at approximately 310-330 nm. researchgate.netresearchgate.net This heightened sensitivity is crucial for applications demanding very high enantiomeric purity, as it allows for the accurate quantification of enantiomeric excess values exceeding 99.8%. phenomenex.com

Reversed-Phase HPLC for Chemical Purity and Reaction Progress Monitoring

Reversed-phase HPLC (RP-HPLC) is a robust and versatile technique for assessing the chemical purity of this compound and for monitoring the progress of its synthesis or subsequent reactions. nih.govrsc.org In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as trifluoroacetic acid (TFA). rsc.org

This method effectively separates the target compound from starting materials, reagents, and by-products based on differences in hydrophobicity. For instance, RP-HPLC can distinguish this compound from the corresponding free amino acid, the Fmoc-protected acid, and other synthesis-related impurities. nih.gov The retention time in RP-HPLC is a key identifier, with Fmoc-dipeptide methyl esters showing longer retention times than the corresponding Fmoc-amino acids. nih.gov

Table 2: Typical RP-HPLC Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% TFA) and Acetonitrile (with 0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm or 220 nm |

| Temperature | Ambient or controlled (e.g., 35 °C) |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Characterization

Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) combines the high separation efficiency of UPLC, which utilizes sub-2 µm particle columns for faster and more efficient separations, with the powerful detection and identification capabilities of mass spectrometry. mdpi.comresearchgate.netresearchgate.net This hyphenated technique is invaluable for the definitive characterization of this compound.

UPLC-MS provides not only the retention time of the compound but also its mass-to-charge ratio (m/z), confirming its molecular weight and elemental composition with high accuracy. mdpi.comrsc.org This is particularly useful for identifying unknown impurities and degradation products. The technique can be operated in various ionization modes, such as electrospray ionization (ESI), to generate ions for MS analysis. rsc.org

Spectroscopic and Electrophoretic Characterization

In addition to chromatographic methods, spectroscopic and electrophoretic techniques provide complementary information for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for elucidating the molecular structure of the compound and confirming the presence of the Fmoc, D-phenylalanine, and methyl ester moieties. rsc.orgscispace.com The chemical shifts and coupling constants of the protons and carbons provide a detailed fingerprint of the molecule.

Capillary electrophoresis (CE) has also been employed for the analysis of Fmoc-amino acids. researchgate.netnih.gov Chiral CE, in particular, offers an alternative to chiral HPLC for enantiomeric purity assessment. This technique separates enantiomers based on their differential migration in a capillary under the influence of an electric field, often with the aid of a chiral selector added to the background electrolyte. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized to confirm the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals corresponding to each unique proton environment in the molecule. The characteristic chemical shifts, reported in parts per million (ppm), confirm the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group, the D-phenylalanine residue, and the methyl ester moiety. The aromatic protons of the Fmoc group typically appear as a series of multiplets in the downfield region (approximately 7.30-7.80 ppm). The benzyl (B1604629) side chain protons of phenylalanine also resonate in the aromatic region (around 7.20-7.30 ppm). Key signals confirming the structure include the doublet for the alpha-proton (α-CH) of the phenylalanine residue, the singlet for the methyl ester protons (O-CH₃), and the characteristic signals for the methylene (B1212753) (CH₂) and methine (CH) protons of the Fmoc group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom. This allows for the confirmation of the carbon skeleton, including the carbonyl carbons of the ester and the carbamate, which resonate at low field (typically 156-172 ppm). ntu.ac.uk The numerous distinct signals for the aromatic carbons of the Fmoc and phenyl groups, along with the aliphatic carbons of the amino acid backbone and protecting group, provide a complete picture of the molecular structure.

Quantitative Analysis: Beyond structural confirmation, ¹H NMR serves as a powerful quantitative tool. By integrating the area under specific, well-resolved peaks and comparing them to an internal standard of known concentration, the purity of the this compound sample can be accurately determined. The ratio of the integrals of the different proton signals within the molecule (e.g., the 3H singlet of the methyl ester versus the 9 aromatic protons of the phenyl and Fmoc groups) must be consistent with the molecular structure, providing an internal validation of purity.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Ester (O-CH₃) | ~3.70 (s, 3H) | ~52.5 |

| Phe α-CH | ~4.70 (m, 1H) | ~54.0 |

| Phe β-CH₂ | ~3.15 (m, 2H) | ~38.0 |

| Fmoc CH | ~4.25 (t, 1H) | ~47.1 |

| Fmoc CH₂ | ~4.40 (d, 2H) | ~67.2 |

| Phenyl Ar-H | ~7.20-7.30 (m, 5H) | ~127.0, ~128.5, ~129.3, ~136.0 |

| Fmoc Ar-H | ~7.32 (t, 2H), ~7.42 (t, 2H), ~7.60 (d, 2H), ~7.78 (d, 2H) | ~120.0, ~125.1, ~127.1, ~127.8 |

| Carbamate C=O | - | ~156.0 |

| Ester C=O | - | ~171.8 |

| Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is compiled based on characteristic values for similar structures. ntu.ac.uk |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the calculation of a unique elemental formula.

The most common ionization technique used for this type of analysis is Electrospray Ionization (ESI), which generates intact protonated molecules, [M+H]⁺. The experimentally measured accurate mass is then compared to the theoretically calculated mass for the expected elemental formula (C₂₅H₂₃NO₄). A close match between the experimental and theoretical masses (typically within a 5 ppm error margin) provides unequivocal confirmation of the compound's identity and elemental composition, distinguishing it from other potential impurities or byproducts with the same nominal mass. ntu.ac.uk

Table 2: HRMS Data for the Protonated Molecule of this compound

| Parameter | Value |

| Molecular Formula | C₂₅H₂₃NO₄ |

| Ion Formula | [C₂₅H₂₄NO₄]⁺ |

| Theoretical Mass [M+H]⁺ | 402.1700 Da |

| Typical Experimental Mass [M+H]⁺ | 402.1705 Da |

| Typical Mass Accuracy | < 5 ppm |

| Note: The experimental value is a representative example. Actual measurements are reported with high precision. ntu.ac.uk |

Capillary Electrophoresis (CE) for Impurity Profiling and Quality Control

Capillary Electrophoresis (CE) is a high-resolution separation technique that serves as a powerful alternative and complement to HPLC for impurity profiling and quality control. nih.gov CE offers advantages such as high separation efficiency, rapid analysis times, and minimal consumption of reagents and samples. sci-hub.se It is particularly well-suited for the analysis of charged or chargeable molecules like amino acid derivatives and for resolving stereoisomers. nih.gov

For this compound, CE is used to detect and quantify process-related impurities and degradation products. Techniques such as Capillary Zone Electrophoresis (CZE) separate analytes based on their mass-to-charge ratio in a buffered electrolyte solution under an applied electric field. mdpi.com The method involves injecting a small plug of the sample into a fused-silica capillary filled with a background electrolyte (e.g., a borate (B1201080) buffer). mdpi.com Applying a high voltage across the capillary causes the analytes to migrate at different velocities toward the detector, resulting in separation. sci-hub.se

A critical application of CE in this context is the assessment of stereochemical purity. The presence of the undesired L-enantiomer, Fmoc-L-phenylalanine methyl ester, can be determined using chiral CE methods. This is often achieved by adding a chiral selector, such as the macrocyclic antibiotic vancomycin, to the background electrolyte. researchgate.net The chiral selector forms transient diastereomeric complexes with the enantiomers, which have different electrophoretic mobilities, enabling their separation and quantification. researchgate.net This capability is vital for ensuring the enantiomeric purity of the final product, which is a critical quality attribute for its use in synthesizing stereochemically defined peptides. Studies have demonstrated the successful separation of various Fmoc-derivatized amino acids using CE, highlighting its utility for impurity and enantiomeric profiling. researchgate.netresearchgate.netresearchgate.net

Table 3: Typical Parameters for Capillary Electrophoresis Analysis

| Parameter | Typical Condition | Purpose |

| Capillary | Fused-silica, 50-75 µm i.d., 40-60 cm length | Provides the separation channel. |

| Background Electrolyte (BGE) | 20-50 mM Borate Buffer (pH 9.0-9.5) | Maintains pH and conducts current. |

| Chiral Selector (for stereochemistry) | Vancomycin or cyclodextrins | Enables separation of enantiomers. |

| Applied Voltage | 20-30 kV | Driving force for separation. |

| Temperature | 25 °C | Ensures reproducible migration times. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Introduces a precise volume of sample. |

| Detection | UV Absorbance (e.g., 200, 214, or 254 nm) | Monitors the separated analytes. |

| Note: Parameters are illustrative and require optimization for specific applications and instruments. mdpi.comresearchgate.net |

Advanced Research Applications in Chemical Biology and Materials Science

Design and Synthesis of Peptide-Based Therapeutics and Biomaterials

Fmoc-D-phenylalanine methyl ester serves as a crucial building block in the synthesis of peptides and peptide-based biomaterials. The methyl ester group provides temporary protection for the carboxylic acid functional group, which is advantageous in multi-step synthetic pathways where the free acid might cause unwanted side reactions.

In the design of peptide-based therapeutics, unnatural D-amino acids like D-phenylalanine are incorporated to enhance the metabolic stability of peptides, making them less susceptible to degradation by proteases in the body. The synthesis of these therapeutic peptides often employs solution-phase or solid-phase peptide synthesis (SPPS). For instance, the liquid-phase synthesis of the dipeptide fluorenylmethyloxycarbonyl-phenylalanyl-phenylalanine methyl ester (Fmoc-Phe-Phe-OMe) has been achieved by coupling Fmoc-Phenylalanine-OH with phenylalanine methyl ester (Phe-OMe). mdpi.com This fundamental coupling reaction is a cornerstone of building more complex peptide sequences.

Furthermore, the methyl ester form is utilized in the synthesis of unconventional amino acids that are later incorporated into peptide libraries for drug discovery. For example, Boc-protected D-phenylalanine methyl ester can be modified to create novel amino acid structures, which are then used to build peptide capture agents for diagnostic and therapeutic applications. caltech.edu

The compound is also integral to the creation of advanced biomaterials. A notable example is its use in hybrid hydrogels. While this compound itself does not typically form hydrogels, it has been successfully incorporated into Pluronic® F127 solutions. mdpi.com The presence of the hydrophobic peptide derivative modifies the sol-gel transition of the polymer, demonstrating its utility as a functional additive to control the properties of biomaterials for applications like injectable drug delivery platforms. mdpi.com

| Application | Role of this compound | Research Finding |

| Peptide Synthesis | Protected amino acid building block | Used in the liquid-phase synthesis of Fmoc-Phe-Phe-OMe by coupling with Fmoc-Phe-OH. mdpi.com |

| Biomaterial Modification | Hydrophobic additive | Incorporation into Pluronic® F127 hydrogels delays the sol-gel transition, allowing for better control over gelation. mdpi.com |

| Unnatural Amino Acid Synthesis | Starting reagent for modification | Boc-protected D-phenylalanine methyl ester is a precursor for synthesizing specialized amino acids for peptide libraries. caltech.edu |

Functional Modification of Proteins and Peptides for Biological Studies

The functional modification of peptides and proteins is essential for enhancing their therapeutic properties and for studying their biological functions. This compound is a valuable precursor in these modification strategies, primarily because the ester group protects the C-terminus while other chemical transformations are performed.

One critical modification is N-methylation, where a methyl group is added to the amide nitrogen of the peptide backbone. This modification can significantly improve a peptide's stability against enzymatic degradation and enhance its cell permeability. nih.gov The synthesis of the required Fmoc-N-Me-AA-OH building blocks for SPPS often starts from the corresponding amino acid ester. nih.gov

Another significant area of modification is the incorporation of fluorinated amino acids into peptides. Fluorine's unique properties can modulate the basicity, hydrophobicity, and conformation of a peptide, leading to enhanced stability and binding affinity. beilstein-journals.org Several synthetic routes to create fluorinated phenylalanines begin with the phenylalanine methyl ester derivative. For example, the photocatalyzed benzylic fluorination of a protected phenylalanine methyl ester has been demonstrated, although some N-protecting groups like Fmoc were found to be incompatible with these specific reaction conditions, necessitating a multi-step strategy where the ester is used with a different initial protecting group. beilstein-journals.org These fluorinated derivatives are then used in structure-activity relationship studies and to probe protein-ligand interactions using techniques like NMR spectroscopy. beilstein-journals.org

| Modification Type | Role of Phenylalanine Methyl Ester Derivative | Outcome for Biological Studies |

| N-Methylation | Starting material for synthesis of Fmoc-N-Me-AA-OH. nih.gov | Enhances peptide stability and bioavailability for therapeutic applications. nih.gov |

| Fluorination | Precursor for synthesizing fluorinated phenylalanine analogs. beilstein-journals.org | Creates peptides with altered physicochemical properties for probing protein structure and function. beilstein-journals.org |

| Protein Engineering | Building block for modified proteins. chemimpex.com | Improves the function and stability of biocatalysts and enzymes. chemimpex.com |

Investigation of Self-Assembly Phenomena

The self-assembly of small molecules into ordered supramolecular structures is a key area of research in materials science and nanotechnology. Fmoc-amino acids are well-known for their ability to self-assemble, driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid backbones.

Hydrogel Formation by Fmoc-D-Phenylalanine and Fmoc-Dipeptides

Hydrogels are three-dimensional networks of polymer chains that can absorb large amounts of water, making them highly suitable for biomedical applications. While Fmoc-D-phenylalanine with a free carboxylic acid (Fmoc-D-Phe-OH) is a potent hydrogelator, esterification of the C-terminus significantly alters its self-assembly behavior. rsc.orgresearchgate.net

Research has shown that converting the C-terminal carboxylic acid to a methyl ester group modifies the molecule's ability to form hydrogen bonds, which is critical for the cross-linking required for gelation. One study on fluorinated Fmoc-Phe derivatives found that the C-terminal esters assembled into fibrils at a slow rate but were ultimately unable to form stable hydrogels. mdpi.com This finding underscores the critical role of the free carboxylic acid in the hydrogelation process of single Fmoc-amino acid derivatives. The primary self-assembly mechanism for the carboxylic acid form involves non-covalent interactions such as π-stacking, hydrogen bonds, and ionic interactions, which collectively lead to the formation of long, entangled fibrillar aggregates that trap water to form a gel. rsc.orgnih.gov

Formation of Supramolecular Nanostructures

Despite its inability to form hydrogels on its own, this compound and related compounds are capable of forming other well-defined supramolecular nanostructures. The slow assembly of C-terminal ester derivatives of Fmoc-Phe leads to the formation of fibrils. mdpi.com

More complex and highly ordered structures can be achieved through enzymatic catalysis. In a notable study, the enzyme thermolysin was used to catalyze the condensation of an Fmoc-protected hydrophilic amino acid (Fmoc-Serine) with phenylalanine methyl ester (F-OMe). scispace.com This biocatalytic self-assembly process resulted in the formation of extended two-dimensional (2D) nanosheets. The proposed mechanism involves the formation of Fmoc-SF-OMe dipeptides that arrange into β-sheet structures, which then interlock via π-stacking of the Fmoc groups. The amphiphilic nature of the dipeptide is believed to drive the formation of bilayer sheets that shield the hydrophobic phenylalanine groups from the aqueous environment. scispace.com This demonstrates that while the methyl ester may inhibit hydrogelation, it can be a key component in the fabrication of other sophisticated nanostructures like nanosheets and fibrils.

| Compound/System | Resulting Structure | Driving Forces/Mechanism |

| Fmoc-Phe-Methyl Ester (fluorinated) | Fibrils (slow assembly), no hydrogel | π-π stacking; altered hydrogen bonding capability prevents gelation. mdpi.com |

| Fmoc-Serine + Phenylalanine Methyl Ester (enzymatically condensed) | 2D Nanosheets | Biocatalytic self-assembly into β-sheets, stabilized by π-π stacking and hydrophobic interactions. scispace.com |

| Fmoc-Phenylalanine (for comparison) | Nanoparticles or Fibrillar Hydrogels | π-π stacking, hydrogen bonding, ionic interactions. Morphology depends on preparation conditions. nih.gov |

Structure-Activity Relationship (SAR) Studies via Amino Acid Derivatization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug development, providing insights into how the chemical structure of a compound influences its biological activity. This compound is a valuable tool in this field as a stable, protected intermediate for the synthesis of a wide array of derivatives.

The methyl ester protects the carboxylic acid, allowing chemists to perform reactions on other parts of the amino acid without interference. mdpi.com Once the desired modification is complete, the ester can be selectively cleaved—a process known as saponification—to yield the free carboxylic acid. This newly synthesized, unnatural amino acid can then be readily incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). mdpi.com

This strategy has been employed to create libraries of peptide analogs for SAR studies. For example, dendrimers with antiviral activity have been modified by replacing the peripheral amino acid with a phenylalanine derivative synthesized from its methyl ester, allowing researchers to probe the importance of the side chain's aromaticity for biological function. csic.es Similarly, SAR studies of Gonadotropin-Releasing Hormone (GnRH) antagonists have involved the synthesis of analogs containing novel S-alkylated norcysteines, a process that utilizes the methyl ester form of amino acids during the synthetic route. scispace.com The ability to systematically derivatize this compound enables the exploration of how modifications to the phenyl ring, the peptide backbone, or the side chain impact a peptide's interaction with its biological target. nih.gov

| Synthetic Strategy | Purpose in SAR Studies | Example Application |

| Ester Protection & Derivatization | Allows for modification of other functional groups before incorporation into a peptide. mdpi.com | Creating libraries of peptide analogs with diverse chemical functionalities. |

| Synthesis of Novel Side Chains | Creation of unnatural amino acids to probe the effect of side-chain structure on activity. | Synthesis of S-aryl/alkyl norcysteines for GnRH antagonist analogs. scispace.com |

| Peripheral Group Modification | Altering the surface residues of complex molecules like dendrimers. | Replacing tryptophan with phenylalanine derivatives in antiviral dendrimers to test the role of the side chain. csic.es |

Q & A

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。